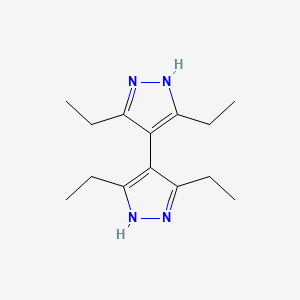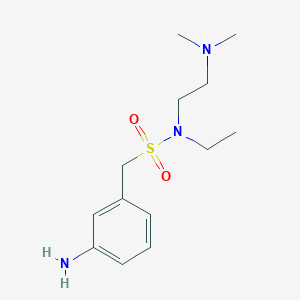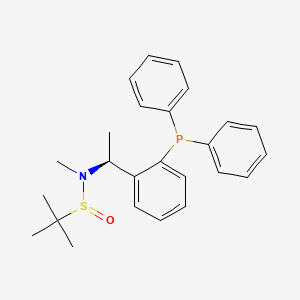
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is an organic compound belonging to the bipyrazole family. This compound is characterized by the presence of two pyrazole rings connected through a single bond, with ethyl groups substituted at the 3, 3’, 5, and 5’ positions. Bipyrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 3,5-diethyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mécanisme D'action
The mechanism of action of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through binding to specific sites on target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole
- 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole
Uniqueness
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is unique due to its specific substitution pattern with ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterpart, the ethyl groups may provide different steric and electronic effects, leading to variations in its properties and applications.
Propriétés
Formule moléculaire |
C14H22N4 |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
InChI |
InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
Clé InChI |
VGGVTTFJYOYQRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(2-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-chloroacetamide](/img/structure/B15329523.png)


![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)



![7-Iodobenzo[d]isothiazol-3-amine](/img/structure/B15329542.png)
![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)



